Functional Selectivity Profile vs. Potent mGluR5 PAM Analog (4-Hydroxypiperidin-1-yl)(4-(phenylethynyl)phenyl)methanone
This compound exhibits no meaningful positive allosteric modulator (PAM) activity at mGluR5. This stands in direct contrast to a structurally similar analog, (4-Hydroxypiperidin-1-yl)(4-(phenylethynyl)phenyl)methanone, which is a potent mGluR5 PAM with an EC₅₀ of 270 nM [1]. The functional outcome—potent modulation vs. inactivity—is determined by the substitution on the phenyl ring. This lack of activity positions the target compound as an ideal negative control or a tool for studying SAR in mGluR5-targeted drug discovery.
| Evidence Dimension | mGluR5 positive allosteric modulation (EC₅₀) |
|---|---|
| Target Compound Data | Inactive / No significant modulation |
| Comparator Or Baseline | (4-Hydroxypiperidin-1-yl)(4-(phenylethynyl)phenyl)methanone: EC₅₀ = 270 nM |
| Quantified Difference | Target compound is functionally inactive compared to comparator's potent 270 nM EC₅₀ |
| Conditions | Cell-based assay using HEK293 cells expressing rat mGluR5, measured by Fluo-2AM dye-based fluorescence. |
Why This Matters
This stark contrast validates the compound's use as a negative control in mGluR5 assays, ensuring observed effects are not due to the core scaffold.
- [1] BindingDB. BDBM50337957: (4-hydroxypiperidin-1-yl)(4-(phenylethynyl)phenyl)methanone. View Source
